2-Phenoxyterephthalic acid
Description
Contextualization within Aromatic Carboxylic Acid Systems and Ether-Bridged Organic Molecules
Aromatic carboxylic acids are a fundamental class of organic compounds characterized by a carboxyl group attached to an aromatic ring. wikipedia.org Their rigid structures and capacity for hydrogen bonding make them vital in supramolecular chemistry and materials science. wikipedia.orgacs.org Within this family, 2-phenoxyterephthalic acid is distinguished by the presence of an ether linkage, which introduces a degree of flexibility and rotational freedom not found in more rigid analogs like terephthalic acid. acs.orgmdpi.com This ether bridge significantly influences the molecule's conformational possibilities, allowing for the formation of diverse and intricate two- and three-dimensional structures. acs.org The study of ether-bridged aromatic carboxylic acids is a burgeoning field, with researchers exploring how the flexibility and electronic properties of the ether bond can be harnessed to create materials with tailored properties. acs.orgmdpi.comresearchgate.net
Significance as a Versatile Chemical Synthon in Contemporary Chemical Synthesis
In the realm of chemical synthesis, a synthon is a conceptual unit representing a potential starting material in the design of a synthetic route. wikipedia.orgchemeurope.comwikipedia.org this compound serves as a highly versatile synthon, offering multiple reactive sites through its two carboxylic acid groups. acs.org These groups can be readily modified or used to connect with other molecules, making it an invaluable building block for a wide array of complex structures. acs.org Its utility is particularly evident in the construction of metal-organic frameworks (MOFs) and advanced polymers. researchgate.netbeilstein-journals.org In MOF synthesis, the dicarboxylic acid nature of this compound allows it to act as a linker, coordinating with metal ions to form porous, crystalline structures with applications in gas storage, separation, and catalysis. beilstein-journals.orgresearchgate.netrsc.org Similarly, in polymer chemistry, it is a key monomer for producing polyesters and polyamides with enhanced thermal stability and specific mechanical properties. researchgate.netresearchgate.netgoogle.com
Overview of Research Trajectories and Future Directions
Current research on this compound is dynamic and multifaceted. A primary focus is its application in creating novel functional materials. Scientists are actively investigating its use in synthesizing new MOFs with tailored pore sizes and chemical functionalities for targeted applications. nih.govdovepress.com Another significant research avenue is its incorporation into high-performance polymers, where the phenoxy group can be modified to fine-tune properties like solubility, liquid crystallinity, and thermal resistance. researchgate.netresearchgate.netoulu.fi
Future research is poised to delve deeper into the unique properties conferred by the ether linkage. This includes exploring its role in creating flexible and "smart" materials that can respond to external stimuli. Furthermore, the development of more efficient and sustainable synthetic routes to this compound and its derivatives is a key area of interest. As our understanding of this versatile molecule grows, so too will its applications in cutting-edge technologies, from advanced separations and catalysis to the next generation of functional polymers and smart materials.
Chemical Compound Information
| Compound Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 2-Phenoxy-1,4-benzenedicarboxylic acid | 25539-20-2 | C14H10O5 | 258.23 |
| Terephthalic acid | Benzene-1,4-dicarboxylic acid | 100-21-0 | C8H6O4 | 166.13 |
| 2-hydroxyterephthalic acid | 636-94-2 | C8H6O5 | 182.13 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenoxyterephthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O5/c15-13(16)9-6-7-11(14(17)18)12(8-9)19-10-4-2-1-3-5-10/h1-8H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIKAPKIEUECEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344453 | |
| Record name | 2-Phenoxyterephthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25539-20-2 | |
| Record name | 2-Phenoxyterephthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Investigations
Derivatization and Functionalization of 2-Phenoxyterephthalic Acid
Introduction of Auxiliary Functional Groups via Chemical Transformations
The foundational structure of this compound serves as a versatile scaffold for the introduction of a wide array of auxiliary functional groups. These transformations are crucial for tailoring the molecule's properties for specific applications, such as in the synthesis of polymers and coordination compounds. The reactivity of the aromatic rings and the carboxylic acid moieties allows for a diverse range of chemical modifications.
One common strategy involves the transformation of the carboxylic acid groups. libretexts.org These groups can be converted into esters, amides, or acid chlorides, which are often more reactive intermediates for further functionalization. researchgate.net For instance, treatment of terephthalic acid derivatives with thionyl chloride (SOCl₂) can yield the corresponding terephthaloyl chloride. researchgate.net This highly reactive species can then readily react with nucleophiles like amines or alcohols to introduce amide or ester functionalities, respectively. researchgate.net
The aromatic rings of this compound also present opportunities for introducing new functional groups. The phenoxy group and the terephthalic acid backbone possess different electronic properties, influencing the regioselectivity of electrophilic and nucleophilic substitution reactions. Functional groups that can be introduced include nitro groups (-NO₂), halogens (e.g., -Cl, -Br), and sulfonic acid groups (-SO₃H) through electrophilic aromatic substitution. numberanalytics.com Conversely, under specific conditions, particularly with strong electron-withdrawing groups present, nucleophilic aromatic substitution can be achieved. numberanalytics.comnumberanalytics.com
Furthermore, the ether linkage itself can be a site for chemical transformation, although this is less common and typically requires more forcing conditions. The following table provides a summary of representative chemical transformations for introducing auxiliary functional groups onto a this compound framework.
| Functional Group to be Introduced | Reagent(s) and Conditions | Target Site | Reaction Type |
| Ester | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Carboxylic Acid | Esterification |
| Amide | Amine, Coupling Agent or conversion to Acid Chloride | Carboxylic Acid | Amidation |
| Acid Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Carboxylic Acid | Acyl Halogenation |
| Nitro | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) | Aromatic Ring | Electrophilic Aromatic Substitution |
| Halogen | Halogen (e.g., Br₂), Lewis Acid (e.g., FeBr₃) | Aromatic Ring | Electrophilic Aromatic Substitution |
| Sulfonic Acid | Fuming Sulfuric Acid (H₂SO₄/SO₃) | Aromatic Ring | Electrophilic Aromatic Substitution |
Elucidation of Reaction Mechanisms Involving this compound
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for modifying the aromatic rings of this compound and its derivatives. numberanalytics.com Unlike nucleophilic substitution on aliphatic systems, SNAr on an aromatic ring is generally more challenging due to the high electron density of the benzene (B151609) ring. masterorganicchemistry.com However, the reaction can proceed efficiently if the aromatic ring is substituted with strong electron-withdrawing groups, which help to stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.com
In the context of this compound, the carboxylic acid groups act as electron-withdrawing groups, making the terephthalic ring more susceptible to nucleophilic attack compared to an unsubstituted benzene ring. The reaction proceeds via a two-step mechanism:
Nucleophilic Attack: A nucleophile attacks the aromatic ring at a carbon atom bearing a suitable leaving group, forming a resonance-stabilized carbanionic intermediate (the Meisenheimer complex). masterorganicchemistry.com
Departure of the Leaving Group: The leaving group departs, and the aromaticity of the ring is restored. masterorganicchemistry.com
The rate of the SNAr reaction is influenced by the nature of the leaving group, the strength of the nucleophile, and the presence and position of electron-withdrawing groups on the aromatic ring. For instance, halogenated terephthalic acid derivatives can undergo nucleophilic aromatic substitution with various nucleophiles.
Electrophilic Aromatic Substitution Patterns on the Terephthalic Ring
Electrophilic aromatic substitution (EAS) provides a powerful method for introducing a variety of functional groups onto the terephthalic acid ring of this compound. numberanalytics.com The general mechanism for EAS involves two main steps:
Attack by the Electrophile: The aromatic π system acts as a nucleophile and attacks a strong electrophile (E⁺), leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.compitt.edu This step is typically the rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.com
Deprotonation: A weak base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com
The regioselectivity of EAS on the terephthalic ring is governed by the directing effects of the existing substituents. The two carboxylic acid groups are strongly deactivating and meta-directing due to their electron-withdrawing nature. numberanalytics.com The phenoxy group, on the other hand, is an activating group and is ortho-, para-directing. The interplay of these directing effects will determine the position of the incoming electrophile.
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com
Halogenation: Introduction of a halogen atom (e.g., -Br, -Cl) using a halogen in the presence of a Lewis acid catalyst. uoanbar.edu.iq
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. masterorganicchemistry.comuoanbar.edu.iq
Oxidative and Reductive Transformations of Carboxylic Acid and Ether Linkages
The carboxylic acid and ether functional groups in this compound can undergo oxidative and reductive transformations, although these often require specific and sometimes harsh conditions.
Carboxylic Acid Groups: The carboxylic acid groups are generally resistant to oxidation. However, under certain conditions, decarboxylation (loss of CO₂) can occur, particularly at high temperatures. numberanalytics.com Reduction of carboxylic acids to primary alcohols is a more common transformation and can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation provides a route to diol derivatives of this compound.
Ether Linkage: The ether linkage is generally stable. However, it can be cleaved under harsh conditions, such as with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). Oxidative cleavage of the ether bond is also possible but typically requires potent oxidizing agents. The stability of the ether linkage is a key feature that contributes to the robustness of materials derived from this compound.
The selective transformation of these functional groups is a significant area of research, as it allows for the synthesis of complex molecules with tailored properties. rsc.org
Catalytic Approaches in the Synthesis and Modification of this compound
Catalysis plays a pivotal role in both the synthesis and subsequent modification of this compound. Catalytic methods often offer advantages in terms of efficiency, selectivity, and milder reaction conditions compared to stoichiometric reactions.
Synthesis: The synthesis of this compound itself can be achieved through catalytic cross-coupling reactions. For example, a palladium-catalyzed Buchwald-Hartwig amination-type reaction could potentially be adapted for the formation of the diaryl ether bond. Another approach involves the Ullmann condensation, which is a copper-catalyzed reaction between a phenol (B47542) and an aryl halide.
Modification: Catalytic methods are extensively used to modify the this compound scaffold.
Esterification and Amidation: Acid or base catalysis is commonly employed to accelerate the formation of esters and amides from the carboxylic acid groups.
Electrophilic Aromatic Substitution: Lewis acids are crucial catalysts for many EAS reactions, such as Friedel-Crafts alkylation and acylation, as well as halogenation. uoanbar.edu.iq They function by activating the electrophile. uoanbar.edu.iq
Hydrogenation: Catalytic hydrogenation, typically using a metal catalyst such as palladium on carbon (Pd/C), can be used to reduce nitro groups (if present) to amino groups or to saturate the aromatic rings under more forcing conditions.
Phase-Transfer Catalysis: This technique can be employed to facilitate reactions between reactants in immiscible phases, which can be particularly useful for nucleophilic substitution reactions. researchgate.net
Metal-Organic Frameworks (MOFs): Derivatives of terephthalic acid are used in the synthesis of MOFs, which themselves can act as catalysts for various organic transformations. nih.gov
The development of novel and more efficient catalytic systems is an ongoing area of research with the potential to significantly improve the synthesis and functionalization of this compound and its derivatives. mdpi.combeilstein-journals.org
Advanced Materials Science: Polymer and Framework Architectures
Polymer Chemistry and Macromolecular Science
The introduction of functional side groups onto rigid monomer backbones is a key strategy in polymer chemistry for tailoring the properties of high-performance materials. 2-Phenoxyterephthalic acid, with its bulky and somewhat flexible phenoxy group attached to the aromatic ring, serves as a valuable monomer for modifying traditional aromatic polymers. Its incorporation into polymer chains disrupts the regular packing and interchain interactions that characterize polymers derived from unsubstituted terephthalic acid, leading to significant changes in solubility, thermal behavior, and processability.
The synthesis of high-performance polymers from this compound typically proceeds via polycondensation reactions. The dicarboxylic acid can be activated, for instance, by conversion to its more reactive diacid chloride derivative, 2-phenoxyterephthaloyl chloride. This derivative readily reacts with difunctional nucleophiles such as diamines and diols to yield polyamides and polyesters, respectively.
Aromatic polyamides, or aramids, are known for their exceptional thermal and mechanical resistance, properties that stem from their rigid aromatic backbones and strong hydrogen bonding between amide linkages. researchgate.net However, these same characteristics often result in poor solubility and high melting temperatures, making them difficult to process. The incorporation of this compound moieties is a strategy to improve these properties.
The synthesis of polyamides from this compound can be achieved through the polycondensation of its diacid chloride derivative with various aromatic or aliphatic diamines. acs.org For instance, reaction with silylated 1,4-diaminobenzene has been explored. researchgate.net Research by Kricheldorf and Schmidt demonstrated the synthesis of polyamides using 2-phenoxyterephthaloyl chloride and various diamines. Despite the presence of the bulky phenoxy substituent, which was intended to improve meltability, the resulting polyaramides did not melt but did show altered properties compared to their unsubstituted counterparts. acs.org The properties of these polyamides are influenced by the specific diamine used in the polymerization. researchgate.net
Table 1: Properties of Polyamides Derived from 2-Phenoxyterephthaloyl Chloride and Diamines Data sourced from Kricheldorf & Schmidt, 1992. acs.org
| Diamine Component | Inherent Viscosity (ηinh) in H₂SO₄ (dL/g) | DSC Measurement Notes |
|---|---|---|
| 1,4-Phenylenediamine | 1.25 | No thermal transitions detected up to 400°C |
| 4,4'-Oxydianiline | 1.40 | No thermal transitions detected up to 400°C |
Note: The absence of detectable thermal transitions up to 400°C suggests very high thermal stability and that the melting points, if any, are above this temperature. acs.org
The synthesis of aromatic polyesters using this compound has been investigated to create polymers with modified thermal properties and improved solubility. uni-hamburg.deacs.org The polycondensation can be carried out using various methods, including the reaction of 2-phenoxyterephthaloyl chloride with diols.
A key challenge in the synthesis of these polyesters is a temperature-dependent side reaction. At temperatures exceeding 180°C, both this compound and its acid chloride can undergo an intramolecular cyclization, forming anthrone-3-carboxylic acid. researchgate.net This side reaction acts as a chain terminator, limiting the achievable molecular weight of the polymer. researchgate.net Therefore, controlling the reaction temperature is crucial for successful polymerization. The optimal method for polycondensation involves carefully selected conditions to maximize molecular weight while avoiding this cyclization. researchgate.net
Table 2: Synthesis Methods for Polyesters from this compound Data sourced from Kricheldorf, Schwarz, & Ruhser, 1988. researchgate.net
| Method | Reactants | Temperature (°C) | Notes |
|---|---|---|---|
| Acid Chloride Method | 2-Phenoxyterephthaloyl chloride + Bisphenol A | < 180 | Avoids cyclization, but requires synthesis of the acid chloride. |
| Direct Esterification | This compound + Bisphenol A | > 180 | Prone to cyclization, which limits molecular weight. |
The resulting polyesters are generally amorphous and exhibit increased solubility in common organic solvents compared to their counterparts made from terephthalic acid. researchgate.netresearchgate.net
Thermotropic liquid crystalline polymers (LCPs) are materials that exhibit ordered, liquid-crystal phases in the melt. nih.gov They are valued for their high strength, stiffness, and thermal stability. nih.gov The rigid structure of wholly aromatic polyesters often leads to melting points that are too high for practical processing, frequently exceeding their decomposition temperatures. nih.gov Copolymerization is a common strategy to lower the melting point and introduce a processable temperature window for the liquid crystalline phase. nih.gov
This compound is an effective comonomer for this purpose. Its bulky, non-linear side group disrupts the crystalline packing of the rigid polymer chains, reducing the melting temperature and enabling the formation of a nematic mesophase. researchgate.netresearchgate.net For example, copolyesters synthesized from this compound, another aromatic dicarboxylic acid, a dihydroxyaryl compound, and a hydroxyaromatic carboxylic acid can form an anisotropic melt phase and are processible at temperatures up to 360°C. google.com The thermal properties and the temperature range of the liquid crystalline phase can be tuned by varying the molar ratio of the comonomers. nih.govresearchgate.net
Table 3: Thermal Properties of Thermotropic Copolyesters Containing this compound (PTA) Data sourced from Kricheldorf & Schwarz, 1989. researchgate.net
| Comonomer Composition (molar ratio) | Glass Transition (Tg) (°C) | Nematic Phase Range (°C) |
|---|---|---|
| PTA / 4-Hydroxybenzoic acid / Hydroquinone (50:50:50) | 135 | 290-340 |
| PTA / 2,6-Naphthalenedicarboxylic acid / 4-Hydroxybenzoic acid / Hydroquinone (25:25:50:50) | 140 | 300-360 |
These copolyesters are typically amorphous in the solid state and form a nematic phase between their glass transition temperature and their clearing (isotropization) temperature. researchgate.netresearchgate.net
While less common than its use in polyesters and polyamides, this compound derivatives can also be incorporated into other high-performance polymer architectures like aromatic polyethers. The synthesis of aromatic polyethers often involves nucleophilic substitution reactions. For instance, polyethers can be synthesized from the reaction of 2,6-difluoropyridine (B73466) with silylated aromatic diols. uni-hamburg.de
The principles of using this compound to modify polymer properties can be extended to more complex systems like poly(ether-amide)s. These polymers combine the desirable characteristics of both ethers (flexibility, solubility) and amides (strength, thermal stability). The incorporation of the phenoxy-substituted monomer can enhance processability. For example, thermoplastic, aromatic polyether-amides with molecular weights ranging from 5,000 to 40,000 have been developed. google.com
The chemical structure of a polymer's repeating unit directly influences its macroscopic properties, such as thermal stability, mechanical strength, and solubility. rajdhanicollege.ac.in The inclusion of this compound into a polymer backbone introduces a large, pendant phenoxy group, which significantly alters the structure-property relationships compared to polymers derived from the linear and symmetrical terephthalic acid.
The primary effects of the phenoxy side group are:
Disruption of Chain Packing and Crystallinity : The bulky side group creates a "kink" in the polymer chain, preventing the chains from packing into a highly ordered, crystalline lattice. This is evident in the largely amorphous nature of polyesters and copolyesters containing this moiety. researchgate.netresearchgate.net This disruption is a key factor in lowering the melting temperatures of the polymers. semanticscholar.org
Increased Solubility : The reduced crystallinity and less efficient chain packing lead to weaker intermolecular forces. Consequently, solvent molecules can more easily penetrate and solvate the polymer chains, resulting in significantly improved solubility in organic solvents. researchgate.net
Modified Thermal Properties : The introduction of the phenoxy group generally lowers the melting temperature (Tm) and can also influence the glass transition temperature (Tg). semanticscholar.org In thermotropic copolyesters, this effect is intentionally used to create a usable temperature window between Tg and the clearing temperature (Ti) where the liquid crystalline phase exists. researchgate.netresearchgate.net
Impact on Chain Mobility : The pendant group can affect the rotational freedom of the polymer backbone. Studies on polyamides derived from phenoxyterephthalic acid suggest that the bulky group influences the mobility of the polymer chains. acs.org The presence of such side groups can lead to lower melt viscosity, which improves processability. semanticscholar.org
In essence, this compound functions as a molecular modifier, transforming intractable, highly crystalline aromatic polymers into more processable, often amorphous or semi-crystalline materials with tailored thermal properties, without sacrificing the inherent high thermal stability of the aromatic backbone.
Structure-Property Relationships in this compound-Containing Polymers
Influence of Monomer Structure on Polymer Architecture and Morphology
The molecular architecture of a monomer is a primary determinant of the final properties of a polymer, including its chain arrangement (architecture) and large-scale ordering (morphology). In the case of this compound, the presence of the lateral phenoxy group on the terephthalic acid backbone significantly disrupts the symmetry and planarity of the monomer unit. This has profound consequences for the polymers derived from it.
When this compound is used in polycondensation reactions to create polyesters or polyamides, the bulky side group sterically hinders the polymer chains from packing into a regular, crystalline lattice. Research has shown that polymers synthesized with this monomer are often virtually non-crystalline or amorphous. researchgate.net For instance, a polyester (B1180765) formed from the reaction of 2-(4-acetoxyphenyl)-6-acetoxybenzoxazole and this compound was found to be non-crystalline but exhibited liquid-crystalline behavior, specifically a nematogenic phase. researchgate.net The introduction of such large, non-coplanar side groups can prevent the close association required for crystallization, leading instead to materials that may form less-ordered liquid crystal phases or remain fully amorphous. This contrasts with polymers made from simpler, more linear monomers like terephthalic acid, which readily form highly crystalline and high-melting-point fibers (e.g., PET or Kevlar).
The influence of such architectural features on polymer properties is a key area of study, as it allows for the tuning of material characteristics like solubility, thermal behavior, and mechanical strength. nih.govumn.edu
| Monomer | Resulting Polymer Type | Key Structural Feature | Observed Morphology/Phase Behavior | Reference |
|---|---|---|---|---|
| This compound | Polyester | Bulky phenoxy side group | Non-crystalline, nematogenic liquid crystal phase | researchgate.net |
| 2-Phenylthioterephthalic acid | Polyester | Phenylthio side group | Non-crystalline, smectic-like liquid crystal phase | researchgate.net |
| Terephthalic acid (unsubstituted) | Polyamide (Kevlar-type) | Linear, planar backbone | High crystallinity (in related systems) | researchgate.net |
Interfacial Adhesion and Compatibility in Polymer Blends
Most combinations of different polymers are immiscible, leading to phase-separated materials where the performance is highly dependent on the strength of the connection, or adhesion, at the interface between the phases. taylorfrancis.com Improving interfacial adhesion is crucial for creating robust polymer blends that combine the desirable properties of their individual components. taylorfrancis.commdpi.com While specific studies detailing the use of polymers derived from this compound in blends are not prominent in the reviewed literature, the general principles of polymer compatibilization are well-established and would be applicable.
Two primary strategies are employed to enhance interfacial adhesion in incompatible polymer blends: taylorfrancis.com
In Situ Compatibilization: This involves reactive blending, where functional groups on the constituent polymers react at the interface during melt processing to form block or graft copolymers. researchgate.net These copolymers act as "stitches," chemically bonding the two phases together. For a polyester or polyamide made from this compound, its terminal carboxyl and hydroxyl or amine groups could potentially be exploited to react with a functionalized polymer in a blend, such as a polyolefin grafted with maleic anhydride. taylorfrancis.comresearchgate.net
Use of Compatibilizers: A separate copolymer is added to the blend that has affinity for both phases. This compatibilizer locates at the interface, acting like a surfactant to lower interfacial tension and improve adhesion. taylorfrancis.com For a blend containing a this compound-based polyester, an effective compatibilizer would need segments that are chemically similar to both the polyester and the other polymer in the blend.
The effectiveness of these methods is often evaluated by observing changes in the blend's morphology (e.g., finer, more stable dispersion of one phase in the other) and by measuring improvements in mechanical properties like tensile strength and impact resistance, which are directly related to interfacial stress transfer. mdpi.comrsc.org Techniques like infrared nanospectroscopy can provide direct chemical evidence of compatibilizers or reaction products at the interface. nih.gov
Polymerization Kinetics and Mechanistic Studies (e.g., polycondensation)
The synthesis of polymers from this compound is typically achieved through polycondensation, a type of step-growth polymerization where monomers react to form larger structural units while releasing smaller molecules such as water or methanol. gdckulgam.edu.in The process involves the stepwise reaction between difunctional monomers. gdckulgam.edu.in For producing polyesters or polyamides, this compound (or its more reactive derivative, 2-phenoxyterephthaloyl chloride) is reacted with a diol or a diamine, respectively.
A critical mechanistic consideration when using this compound is its propensity for intramolecular cyclization at elevated temperatures (above 180°C). researchgate.net This side reaction can form an anthrone-3-carboxylic acid structure, which acts as a chain terminator and thus limits the final molecular weight of the polymer. researchgate.net To circumvent this and achieve high molecular weight polymers, lower-temperature methods like interfacial polycondensation using the more reactive phenoxyterephthaloyl chloride are often more satisfactory. researchgate.net The mechanism for the reaction of an aryl halide derivative with a nucleophile (like a phenolate (B1203915) or an amine) is generally considered an aromatic nucleophilic substitution (SNAr). nsf.gov Kinetic studies on similar systems have shown that the reaction order can depend on the specific halide and the presence of metal cations, which can activate the carbon-halogen bond. nsf.gov
Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)
Design Principles for MOFs and CPs Employing this compound as a Ligand
Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters (nodes) linked together by organic molecules (ligands or linkers). numberanalytics.commdpi.com The structure and properties of the resulting framework are programmed by the geometry and functionality of these building blocks. This compound is an excellent candidate for a ligand due to its rigid structure and well-defined coordination sites (the two carboxylate groups).
The design of MOFs using this ligand is guided by several key principles:
Node and Linker Approach: The fundamental design principle involves selecting a metal node with a specific coordination geometry and a linker whose length and angles direct the formation of a desired network topology. mdpi.comnih.gov The two carboxylate groups of this compound can bridge two different metal centers, enabling the formation of extended 1D, 2D, or 3D structures.
Influence of the Phenoxy Group: The non-coordinating phenoxy substituent plays a crucial role as a structure-directing agent. It occupies space within the framework, influencing the size and shape of the resulting pores. This can be used to tune the framework for specific applications, such as selective gas storage or catalysis.
Modular and Mixed-Ligand Design: The properties of a MOF can be finely tuned by using a "modular" approach. This can involve postsynthetic modification, where functional groups are grafted onto the framework after it's been assembled. oaepublish.com Alternatively, a mixed-ligand strategy can be used from the outset, where this compound is combined with other auxiliary ligands (e.g., nitrogen-containing linkers like 4,4'-bipyridine). rsc.org The type of auxiliary ligand, the deprotonation state of the carboxylic acid, and the choice of metal ion all contribute to guiding the final structural outcome. researchgate.net
Synthetic Methodologies for MOF and CP Fabrication (e.g., solvothermal synthesis)
The most common and effective method for synthesizing MOFs and CPs from ligands like this compound is solvothermal synthesis. numberanalytics.comznaturforsch.com This technique involves heating the constituent components—a metal salt and the organic ligand—in a sealed vessel containing a solvent at temperatures above the solvent's boiling point. rsc.org The elevated temperature and resulting autogenous pressure facilitate the dissolution of reactants and the crystallization of the final framework product. znaturforsch.com
A typical solvothermal synthesis protocol would involve:
Dissolving the metal salt (e.g., zinc nitrate, cobalt acetate) and this compound in a high-boiling point polar solvent, most commonly N,N'-dimethylformamide (DMF). researchgate.net
Sealing the solution in a Teflon-lined stainless steel autoclave.
Heating the autoclave in an oven for a specific period, ranging from hours to several days, at temperatures typically between 80°C and 140°C. rsc.orgresearchgate.net
Cooling the vessel slowly to room temperature, which allows for the formation of high-quality single crystals suitable for X-ray diffraction analysis. znaturforsch.com
The outcome of a solvothermal reaction is highly sensitive to experimental parameters. Factors such as the reaction temperature, the ratio of reactants, the choice of solvent, and the pH can dramatically influence the final product, sometimes yielding different structural isomers or phases from the same set of starting materials. znaturforsch.comrsc.org Hydrothermal synthesis is a specific type of solvothermal synthesis where water is used as the solvent. numberanalytics.com
Structural Diversity and Topology of this compound-Based Frameworks (0D, 1D, 2D, 3D Networks)
The use of flexible or functionalized dicarboxylate ligands like this compound can lead to a remarkable diversity of crystal structures. Depending on the reaction conditions and the specific metal ion used, frameworks with dimensionalities ranging from discrete molecules (0D) to infinite three-dimensional (3D) networks can be generated. rsc.orgresearchgate.net
Research using the closely related and structurally analogous ligand 2-(2-carboxyphenoxy)terephthalic acid demonstrates the breadth of possible architectures: researchgate.net
0D Structures: Discrete, dimeric molecular complexes can form, where the ligand coordinates to metal centers but does not extend into an infinite network.
1D Structures: The ligands can link metal centers sequentially to form one-dimensional coordination polymer chains.
2D Structures: These 1D chains can be further linked together, or the ligands can connect metal centers in a planar fashion, to create two-dimensional sheets or layers. These layers may exhibit a simple sql (square lattice) topology. researchgate.net
3D Structures: The 2D layers can be pillared by other ligands or can interpenetrate, or the ligands can connect the metal nodes in three dimensions from the outset, leading to robust, porous 3D MOFs.
The specific topology of the resulting network, which describes the connectivity of the nodes and linkers, is a key characteristic of the MOF. The combination of metal node, ligand, and any auxiliary linkers determines the final topological type, with various complex nets being reported. researchgate.net This structural diversity is fundamental to the field of crystal engineering, as it allows for the rational design of materials with tailored pore environments and functionalities. frontiersin.org
| Dimensionality | Description | Example Topology | Controlling Factors | Reference |
|---|---|---|---|---|
| 0D | Discrete molecular dimers or clusters | N/A (molecular) | Specific metal/ligand combination | researchgate.net |
| 1D | Infinite coordination chains | 2C1 | Metal coordination preference, stoichiometry | researchgate.net |
| 2D | Infinite layers or sheets | sql | Use of auxiliary ligands, solvent | researchgate.net |
| 3D | Infinite three-dimensional frameworks (MOFs) | Unique nets | Choice of metal node, ligand flexibility | researchgate.net |
Investigation of Metal-Ligand Coordination Modes and Supramolecular Interactions within Frameworks
The structural diversity of coordination polymers and metal-organic frameworks (MOFs) derived from ether-bridged aromatic carboxylic acids is significantly influenced by the coordination modes of the ligand, the choice of the metal center, and the presence of ancillary ligands. Research into the ligand 2-(2-carboxyphenoxy)terephthalic acid (H3cpta) , an analogue of this compound, has revealed its versatility as a building block for a wide array of coordination compounds. rsc.org
The H3cpta ligand has been used to generate a series of thirteen novel coordination compounds with metals such as cadmium(II), manganese(II), nickel(II), and zinc(II), often incorporating N-donor ancillary ligands like 1,10-phenanthroline (B135089) (phen), pyridine (B92270) (py), 2,2'-bipyridine (B1663995) (2,2'-bipy), or 2,2'-biimidazole (B1206591) (H2biim). rsc.org The resulting architectures span from discrete 0D dimeric structures to 1D, 2D, and 3D coordination polymers. rsc.org This structural variety is guided by several factors:
Metal(II) Node and Counter-anion: The choice of metal ion and its corresponding anion influences the final geometry and dimensionality of the framework. rsc.org
Ligand Deprotonation: The degree to which the H3cpta ligand is deprotonated (from Hcpta²⁻ to cpta³⁻) dictates its coordinating behavior and the charge balance of the resulting complex. rsc.org
Ancillary Ligands: The introduction of different N-donor ligands can control the dimensionality and topology of the resulting structure, preventing the formation of more densely packed frameworks and enabling the construction of diverse network types. rsc.org
Functionalization Strategies for Tunable MOF/CP Properties
Functionalization of organic linkers is a primary strategy for tuning the properties of metal-organic frameworks (MOFs) and coordination polymers (CPs). mdpi.com The use of ligands like 2-(2-carboxyphenoxy)terephthalic acid (H3cpta) and its isomer, 2-(4-carboxyphenoxy)terephthalic acid (H3cpota) , represents a functionalization approach where an ether bridge and multiple carboxylate groups are incorporated into the terephthalic acid backbone. This strategy imparts flexibility and multiple coordination sites, enabling the construction of frameworks with tailored properties for specific applications, such as luminescence-based sensing and magnetism. rsc.orgresearchgate.net
The strategic selection of functional groups on the organic linker can enhance the framework's interaction with target analytes or introduce new functionalities. mdpi.com The phenoxy group in these ligands not only provides a flexible spacer but also influences the electronic properties and steric configuration of the resulting framework, which is crucial for applications in sensing and catalysis.
Luminescent metal-organic frameworks (LMOFs) are recognized as promising materials for chemical sensing due to their high sensitivity, selectivity, and rapid response times. tandfonline.comnumberanalytics.com The luminescence in these materials can originate from the organic linkers, the metal centers, or guest molecules, and can be modulated by interactions with analytes. numberanalytics.com Frameworks built from ligands related to this compound have demonstrated significant potential in this area. researchgate.nettandfonline.com
The detection of ferric ions (Fe³⁺) is environmentally and biologically important, and LMOFs have emerged as effective sensors. mdpi.com A 3D MOF constructed from 2-(2-carboxyphenoxy)terephthalic acid (H3cpta) and cadmium, formulated as {[Cd3(μ6-cpta)2(py)2]·5H2O}n (MOF 4) , has been identified as a sensitive material for detecting Fe³⁺ ions in aqueous solutions. rsc.orgresearchgate.net
This Cd-based MOF exhibits robust luminescence originating from the H3cpta ligand. mdpi.com The presence of Fe³⁺ ions leads to a significant and almost complete quenching of this fluorescence. mdpi.com The proposed mechanism for this quenching effect is an energy transfer from the H3cpta ligand to the Fe³⁺ ions. mdpi.com This material demonstrates high selectivity and sensitivity, making it a promising candidate for practical applications in Fe³⁺ detection. rsc.orgresearchgate.net
The detection of toxic anions, such as chromate (B82759) (CrO₄²⁻) and dichromate (Cr₂O₇²⁻), in water is crucial for environmental monitoring. nih.gov A cadmium-based MOF, [Cd3(cpota)2(phen)3]n·5nH2O , synthesized using 2-(4-carboxyphenoxy)terephthalic acid (H3cpota) and the ancillary ligand 1,10-phenanthroline (phen), serves as an effective luminescent probe for these hexavalent chromium anions. nih.govresearchgate.netresearchgate.net
This 3D microporous framework is stable in both highly acidic and basic aqueous solutions. tandfonline.com Its fluorescence is efficiently quenched upon interaction with chromate and dichromate ions. researchgate.net The detection limits for Cr₂O₇²⁻ and CrO₄²⁻ were reported to be 0.37 μM and 0.418 μM, respectively, in an aqueous medium. nih.govsemanticscholar.org Competitive experiments confirmed that the sensing performance was not significantly affected by the presence of other interfering anions. researchgate.net The quenching mechanism is attributed to a decrease in the energy transfer between the π-π* orbitals of the ligand, caused by electron transfer from the organic linker (donor) to the chromate/dichromate anions (acceptor). semanticscholar.org
The magnetic properties of coordination compounds are determined by the electronic configuration of the metal ions and the interactions between them, which are mediated by the bridging ligands. numberanalytics.comlibretexts.org Many transition metal complexes containing unpaired electrons are paramagnetic. libretexts.org In polymetallic complexes, interactions between metal centers can lead to more complex magnetic phenomena, such as antiferromagnetic or ferromagnetic coupling. libretexts.org
Studies on coordination polymers synthesized with 2-(2-carboxyphenoxy)terephthalic acid (H3cpta) have investigated these properties. Specifically, the magnetic behaviors of manganese(II) and nickel(II) based compounds, including [Mn(μ-Hcpta)(phen)(H2O)]n , [Mn3(μ5-cpta)2(2,2′-bipy)2]n , [Mn3(μ4-cpta)2(phen)3(H2O)2]n , and [Ni3(μ3-cpta)2(phen)3(py)3(H2O)3]n , were analyzed. rsc.orgresearchgate.net The results revealed the presence of antiferromagnetic interactions between the adjacent metal(II) centers within these structures. rsc.orgresearchgate.net This behavior arises when the magnetic moments of neighboring metal ions align in an antiparallel fashion, leading to a reduction in the net magnetic moment of the material. numberanalytics.com
Metal-organic frameworks are highly regarded for their potential in gas storage and separation applications due to their exceptionally high porosity, large surface areas, and tunable pore environments. prometheanparticles.co.uksigmaaldrich.com The ability to precisely engineer the pore size and surface chemistry of MOFs allows for selective adsorption of specific gas molecules over others. prometheanparticles.co.uk This selectivity can be based on differences in size, shape, or affinity for the framework's surface. ornl.gov
While the flexible, ether-bridged carboxylate ligands related to this compound are promising for creating diverse and functional frameworks, specific research detailing the gas adsorption and separation capabilities of MOFs derived directly from this compound or its tricarboxylic acid derivatives (H3cpta, H3cpota) is not extensively documented in current literature. However, the principles of gas adsorption in MOFs are well-established. Flexible frameworks, for instance, can exhibit dynamic structural changes upon interaction with certain guest molecules like CO₂, leading to selective adsorption, while excluding others like N₂ or Ar. ornl.gov The functional groups within the pores, such as open metal sites or polar organic moieties, play a crucial role in determining the affinity and selectivity for different gases, which is a key area of ongoing research in the broader field of MOFs. oaepublish.comwikipedia.org
Luminescence-Based Sensing Applications of MOFs
Supramolecular Chemistry and Self-Assembly
The field of supramolecular chemistry, which studies chemical systems involving aggregates of molecules associated through non-covalent interactions, has seen significant advancements through the use of versatile molecular building blocks. rsc.orgfrontiersin.org Among these, this compound and its derivatives have emerged as powerful components in the construction of complex and functional supramolecular architectures. Their unique structural features allow for the formation of well-defined, self-assembled systems driven by a variety of non-covalent forces.
Engineering of Self-Assembled Systems Utilizing this compound and its Derivatives
The rational design of self-assembled systems hinges on the precise control of intermolecular interactions. This compound, with its carboxylic acid groups and phenoxy substituent, provides multiple sites for directed, non-covalent bonding. This has enabled the engineering of a diverse range of supramolecular structures, from discrete cages to extended networks. mdpi.com
Researchers have successfully utilized derivatives of this compound to construct metalla-rectangles and other discrete supramolecular assemblies. By combining the hydrogen-bonding capabilities of the carboxylic acid groups with metal-coordination, complex and stable structures can be formed. mdpi.com For instance, the combination of functionalized calix mdpi.comarene cavitands, which are linked by metal ions and hydrogen bonds, has led to the synthesis of supramolecular capsules. mdpi.com The dimensions of the cavity within these capsules can be tuned by altering the size of the calixarene (B151959) and the length of the functional groups. mdpi.com
Furthermore, the principles of self-assembly are not limited to discrete structures. The formation of one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) networks is a hallmark of supramolecular chemistry. nih.gov The predictable nature of hydrogen bonding patterns in carboxylic acid derivatives, often forming dimer synthons, allows for the programmed assembly of extended structures. nih.govresearchgate.net The interplay between hydrogen bonding and other interactions, such as π-π stacking, further dictates the final architecture of the assembled system. sioc-journal.cn
Table 1: Examples of Self-Assembled Systems with Related Building Blocks
| Building Block Class | Key Interactions | Resulting Architectures |
| Carboxylic Acids | Hydrogen Bonding (Dimer Synthon) | 1D Chains, 2D Sheets, 3D Networks nih.govresearchgate.net |
| Calixarenes with Pyridyl & Carboxyl Groups | Metal Coordination, Hydrogen Bonding | Supramolecular Capsules, Cages mdpi.com |
| Isophthalic Acid Derivatives | Hydrogen Bonding, van der Waals | 2D Networks, Host-Guest Systems researchgate.net |
| Pentapeptidic Derivatives | Aromatic-Aromatic Interactions, Hydrogen Bonding | Nanofibers, Hydrogels nih.gov |
Role of Hydrogen Bonding and Other Non-Covalent Interactions in Supramolecular Construction
Hydrogen bonds are a cornerstone of supramolecular chemistry due to their directionality and tunable strength. mdpi.com In the context of this compound, the carboxylic acid moieties are primary sites for hydrogen bond formation, often leading to the creation of robust and predictable patterns. mpg.de The classic carboxylic acid dimer synthon is a powerful motif for propagating structures in one or more dimensions. nih.gov
Beyond the archetypal dimer, ionic hydrogen bonds, which are stronger than their neutral counterparts, can also play a significant role, especially when a carboxyl group is deprotonated. mpg.de This deprotonation can be induced by the chemical environment, such as the presence of a metal surface or a change in pH. mpg.de The resulting carboxylate can then form strong hydrogen bonds with neutral carboxyl groups, leading to alternative and highly stable supramolecular arrangements. mpg.de
π-π Stacking: The aromatic rings of the phenoxy group and the terephthalic acid backbone can engage in π-π stacking interactions, which are crucial for the organization of molecules in the solid state and in solution. sioc-journal.cnbbau.ac.in
Hydrophobic Interactions: In aqueous environments, the hydrophobic parts of the molecules tend to aggregate, driving the self-assembly process. bbau.ac.in
The interplay of these various non-covalent forces creates a complex energy landscape, and the final, most stable supramolecular architecture is the one that optimizes all of these interactions simultaneously. beilstein-journals.org
Table 2: Key Non-Covalent Interactions in Supramolecular Assembly
| Interaction Type | Description | Role in Assembly |
| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom (e.g., O, N). mdpi.com | Directs the formation of specific, predictable motifs like dimers and chains. nih.gov |
| Ionic Hydrogen Bonding | Stronger hydrogen bond involving a charged donor or acceptor. mpg.de | Can lead to highly stable, alternative supramolecular structures. mpg.de |
| π-π Stacking | Attractive interaction between aromatic rings. bbau.ac.in | Contributes to the packing and stability of aromatic-rich molecules. sioc-journal.cn |
| Van der Waals Forces | Weak, non-specific electrostatic interactions. wikipedia.org | Provide overall cohesive energy to the assembly. |
| Hydrophobic Interactions | Tendency of nonpolar molecules to aggregate in aqueous solution. bbau.ac.in | Drives the self-assembly of amphiphilic molecules in water. |
Development of pH-Responsive Supramolecular Architectures
The presence of ionizable carboxylic acid groups makes this compound and its derivatives ideal candidates for the development of pH-responsive supramolecular systems. mdpi.com A change in the pH of the surrounding medium can lead to the protonation or deprotonation of these groups, altering the intermolecular interactions and triggering a structural transformation of the assembly. nih.gov
This responsiveness has been harnessed to create "smart" materials that can change their properties on demand. For example, supramolecular vesicles have been designed that can release a payload in response to a decrease in pH. nih.gov In a neutral or physiological pH environment, the vesicles remain stable. nih.gov However, in an acidic environment, such as that found in tumor tissues, the protonation of carboxylate groups can disrupt the forces holding the vesicle together, leading to its disassembly and the release of its contents. nih.gov
The development of pH-responsive systems is a key area of research in supramolecular chemistry, with potential applications in drug delivery, sensing, and the creation of adaptive materials. nih.govrsc.orgrsc.org The ability to control the assembly and disassembly of supramolecular structures through an external stimulus like pH opens up a wide range of possibilities for creating dynamic and functional chemical systems. rsc.org
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and predicting the reactivity of 2-phenoxyterephthalic acid. mdpi.comd-nb.infofrontiersin.org These calculations provide a fundamental understanding of how the molecule will interact with other chemical species.
The electronic properties of molecules, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial descriptors of reactivity. mdpi.com For instance, the HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical hardness. A large gap suggests high stability, while a small gap indicates higher reactivity. DFT calculations can accurately predict these values, offering insights into the molecule's electrophilic and nucleophilic nature. mdpi.com
Reactivity indices derived from conceptual DFT, such as electrophilicity and nucleophilicity, can be calculated to predict how this compound will behave in chemical reactions. mdpi.comnih.gov These indices help in understanding the molecule's propensity to either donate or accept electrons, which is fundamental to its role in synthesis and catalysis. For example, the electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. d-nb.info
Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with quantum chemical calculations. mdpi.com It provides a detailed picture of the bonding and charge distribution within the this compound molecule. This analysis can reveal the nature of the chemical bonds (e.g., sigma, pi bonds) and the delocalization of electron density, which are critical for understanding the molecule's stability and aromatic character.
The following table summarizes key electronic properties of this compound that can be obtained from quantum chemical calculations:
| Property | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. |
| Electronegativity (χ) | The power of an atom to attract electrons to itself. | Influences bond polarity and reactivity. |
| Chemical Hardness (η) | Resistance to change in electron distribution. | A measure of the molecule's stability. |
| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. | Predicts electrophilic character. |
| Nucleophilicity Index (N) | A measure of the ability to donate electrons. | Predicts nucleophilic character. |
Molecular Dynamics Simulations of Polymeric Systems and Their Interactions
Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. ippi.ac.irmdpi.comrsc.orgnih.gov When this compound is incorporated as a monomer into a polymer chain, MD simulations can provide invaluable insights into the structure, dynamics, and properties of the resulting polymeric system. rsc.org
MD simulations are particularly useful for investigating the phase behavior of polymer blends. rsc.org By simulating a system containing polymers derived from this compound mixed with other polymers, it is possible to predict whether the blend will be miscible or immiscible. This is achieved by analyzing the radial distribution functions (RDFs) between different types of polymer chains, which reveal the local packing and arrangement of the molecules. rsc.org
Furthermore, MD simulations can elucidate the dynamics of polymer chains, such as their mobility and diffusion. The mean squared displacement (MSD) of monomers or entire chains can be calculated to describe how quickly the polymers move within the system. rsc.org This information is crucial for understanding the material's viscosity, mechanical properties, and processing characteristics.
Key parameters and outputs from MD simulations of polymers containing this compound are summarized in the table below:
| Parameter/Output | Description | Application |
| Force Field | A set of parameters describing the potential energy of the system. | Essential for accurate simulation of molecular interactions. ippi.ac.irnih.gov |
| Radial Distribution Function (RDF) | Describes how the density of surrounding matter varies as a function of distance from a point. | Used to study local structure and phase behavior. rsc.org |
| Radius of Gyration (Rg) | A measure of the overall size of a polymer chain. | Indicates conformational changes and chain collapse or extension. rsc.org |
| Mean Squared Displacement (MSD) | The average squared distance a particle travels over time. | Describes the mobility and diffusion of polymer chains. rsc.org |
| Glass Transition Temperature (Tg) | The temperature at which an amorphous polymer transitions from a hard, glassy state to a soft, rubbery state. | A key property for determining the application range of a polymer. |
Computational Design and Prediction of MOF and Coordination Network Topologies
This compound, with its multiple carboxylic acid functional groups, is an excellent building block for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. researchgate.netrsc.orgmdpi.commdpi.com Computational methods play a crucial role in the rational design and prediction of the resulting network topologies. nih.govmdpi.comnih.gov
Computational screening techniques can be employed to explore the vast chemical space of possible MOF structures that can be formed from this compound and various metal ions. mdpi.com These methods can predict the geometric and electronic compatibility between the organic linker and the metal node, helping to identify promising candidates for synthesis. By simplifying the components into building blocks, algorithms can systematically generate and evaluate a large number of potential structures. nih.gov
Once potential structures are identified, their properties, such as pore size, surface area, and stability, can be predicted using computational tools. This allows for the in silico design of MOFs with tailored properties for specific applications, such as gas storage, separation, or catalysis. nih.govfrontiersin.org For example, Grand Canonical Monte Carlo (GCMC) simulations can be used to predict the adsorption isotherms of different gases in a computationally designed MOF. mdpi.com
The following table outlines the key computational steps and tools used in the design of MOFs from this compound:
| Computational Step | Description | Tools and Techniques |
| Ligand Conformation Analysis | Determining the preferred geometries of the this compound linker. | Molecular mechanics, DFT calculations. |
| Reticular Chemistry Design | Assembling metal nodes and organic linkers into periodic network structures. | Crystal structure prediction algorithms, topological analysis. nih.gov |
| Property Prediction | Calculating properties of the hypothetical MOF structures. | GCMC for adsorption, MD for stability, DFT for electronic properties. mdpi.com |
| High-Throughput Screening | Systematically evaluating a large library of potential MOF structures. | Automated computational workflows, machine learning models. mdpi.com |
| Database Mining | Searching existing databases of MOF structures for similar topologies or building blocks. | Cambridge Structural Database (CSD), CoRE MOF database. mdpi.com |
Theoretical Modeling of Reaction Pathways and Transition States
Theoretical modeling provides a powerful means to investigate the mechanisms of chemical reactions involving this compound, from its synthesis to its participation in further chemical transformations. nih.gov By mapping out the potential energy surface of a reaction, computational methods can identify the most likely reaction pathways and characterize the transition states.
DFT calculations are commonly used to locate the structures of reactants, products, intermediates, and transition states along a reaction coordinate. nih.gov The energy differences between these species provide the reaction's thermochemistry (e.g., enthalpy of reaction) and the activation energy, which is the energy barrier that must be overcome for the reaction to occur. nih.gov This information is critical for understanding reaction rates and for optimizing reaction conditions.
For complex reactions, computational reaction network models can be constructed to explore multiple possible pathways. nih.gov These models can help to identify the most favorable route to a desired product and to predict the formation of byproducts. By combining thermochemical data with kinetic models, it is possible to simulate the evolution of a chemical reaction over time.
Techniques such as Δ-learning models, which use machine learning to correct lower-level quantum mechanical calculations, are emerging as a way to accelerate the prediction of reaction properties with high accuracy. nih.gov These methods can be trained on datasets of known reactions to predict activation energies for new reactions involving molecules like this compound with significantly reduced computational cost. nih.gov
The table below details the key aspects of theoretical modeling of reaction pathways for this compound:
| Aspect of Modeling | Description | Computational Method |
| Reactant and Product Optimization | Finding the lowest energy structures of the starting materials and final products. | DFT, ab initio methods. |
| Transition State Search | Locating the highest energy point along the minimum energy pathway between reactants and products. | Synchronous Transit-Guided Quasi-Newton (STQN), Nudged Elastic Band (NEB). |
| Activation Energy Calculation | Determining the energy barrier for the reaction. | The energy difference between the transition state and the reactants. nih.gov |
| Reaction Pathway Mapping | Identifying the sequence of elementary steps that constitute the overall reaction. | Intrinsic Reaction Coordinate (IRC) calculations. |
| Kinetic Modeling | Predicting the rate of the reaction based on the calculated activation energy. | Transition State Theory (TST). nih.gov |
Medicinal Chemistry Perspectives on this compound Derivatives
The quest for novel and effective therapeutic agents is a cornerstone of medicinal chemistry. The structural motif of a phenoxy group attached to a terephthalic acid backbone offers a versatile platform for designing molecules with potential biological activity. nih.gov
The concept of a "privileged scaffold" is central to modern drug discovery, referring to a core molecular structure that can interact with multiple biological targets. nih.govarxiv.org The phenoxy group itself is considered a privileged moiety in many drug scaffolds due to its significant role in biological activity. nih.gov The this compound framework provides a rigid and defined three-dimensional arrangement of functional groups—a phenyl ring, an ether linkage, and two carboxylic acid groups—that can be systematically modified to optimize interactions with a specific biological target. arxiv.orgniper.gov.in This process, known as rational drug design, aims to create new drug candidates by understanding and leveraging the structural features of a lead compound. arxiv.org The ability to generate a library of derivatives from a single scaffold is an efficient strategy in the early stages of drug discovery. nih.gov
The development of novel compounds often involves techniques like scaffold hopping, where a known active core is replaced with a structurally different one while maintaining the key pharmacophoric features. niper.gov.in While direct studies on this compound as a scaffold are emerging, the principles of scaffold-based design are well-established for similar structures. nih.govniper.gov.in For instance, the design of inhibitors for enzymes often starts with a scaffold that can be elaborated with different functional groups to enhance binding affinity and selectivity. researchgate.net
Understanding how a molecule interacts with its biological target at the molecular level is crucial for drug development. nih.gov These noncovalent interactions, which include hydrogen bonds, van der Waals forces, and electrostatic interactions, govern the binding of a ligand to a protein. nih.gov For derivatives of this compound, the carboxylic acid groups can act as hydrogen bond donors and acceptors, while the phenoxy group can participate in hydrophobic and van der Waals interactions. nih.govmdpi.com
Spectroscopic techniques and molecular docking studies are often employed to investigate these interactions. nih.govmdpi.com For example, studies on the interaction of pyrene (B120774) derivatives with DNA have shown that binding can occur through a combination of groove binding and intercalation, driven by van der Waals forces and hydrogen bonds. mdpi.com Similarly, the binding of various ligands to proteins like bovine serum albumin has been shown to involve the formation of stable complexes, with hydrogen bonding playing a significant role. mdpi.com The specific nature of these interactions dictates the biological activity of the molecule. nih.gov
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. researchgate.net By systematically modifying a lead compound and evaluating the activity of the resulting analogues, researchers can identify the key pharmacophoric elements and optimize the molecule's properties. nih.govchemrxiv.org
For derivatives of this compound, SAR studies would involve modifying the phenoxy ring with different substituents, altering the position of the carboxylic acid groups, or converting them to other functional groups like esters or amides. rsc.org For example, in studies of fusidic acid derivatives, it was found that the C-21 carboxylic acid group was essential for its anti-mycobacterial activity. nih.gov Similarly, research on phenolic acid derivatives has shown that the number and position of hydroxyl groups on the ring can significantly impact their cytotoxic activity. uc.pt The insights gained from such SAR studies are invaluable for designing more potent and selective drug candidates. researchgate.net
Environmental Remediation and Analytical Sensing
The presence of aromatic carboxylic acids and other organic pollutants in the environment is a significant concern. Research in this area focuses on both the degradation of these compounds and the development of sensitive methods for their detection.
Aromatic carboxylic acids (ACAs) can be found as pollutants in water sources. researchgate.net Understanding their degradation pathways is crucial for developing effective remediation strategies. acs.orgacs.org Studies on the photooxidative degradation of ACAs like benzoic acid, salicylic (B10762653) acid, and gallic acid using processes like UV/H₂O₂ have shown that the rate of degradation is influenced by the molecular structure, particularly the number and position of hydroxyl groups. acs.orgacs.orgscispace.comfigshare.com
Generally, the degradation rates of these acids decrease as the number of hydroxyl groups increases. acs.orgacs.orgscispace.comfigshare.com However, the mineralization kinetics, which refers to the complete conversion of the organic compound to inorganic substances, can show the opposite trend. acs.org The degradation process often involves the formation of various byproducts before complete mineralization. researchgate.net These findings provide a basis for predicting the potential environmental fate of this compound and for developing advanced oxidation processes for its removal from water.
Metal-Organic Frameworks (MOFs) are porous materials constructed from metal ions or clusters linked by organic ligands. mdpi.com Their high porosity, large surface area, and tunable structures make them excellent candidates for various applications, including the development of chemosensors. mdpi.comacs.org Luminescent MOFs (LMOFs) are particularly promising for optical sensing due to their unique photophysical properties. acs.org
MOFs synthesized from terephthalic acid and its derivatives have been successfully used to create sensors for a variety of environmental pollutants, including heavy metal ions and organic molecules. mdpi.comresearchgate.net For instance, MOFs have been designed to detect mercury ions (Hg²⁺) in water with high sensitivity and selectivity. researchgate.netencyclopedia.pub The sensing mechanism often relies on the fluorescence quenching or enhancement of the MOF upon interaction with the target analyte. acs.orgrsc.org The development of MOF-based chemosensors offers a simple, fast, and highly sensitive method for monitoring environmental contaminants. acs.org
Data Tables
Table 1: Investigated Aromatic Carboxylic Acids and their Degradation Characteristics
| Compound | Degradation Rate Trend | Mineralization Rate Trend |
| Benzoic Acid | Highest | Slower |
| Salicylic Acid | High | Moderate |
| Gentisic Acid | Moderate | Faster |
| Gallic Acid | Lowest | Fastest |
This table is based on findings from studies on the photooxidative degradation of aromatic carboxylic acids. acs.orgacs.orgscispace.comfigshare.com
Table 2: Examples of MOF-based Chemosensors and their Target Pollutants
| MOF Type | Organic Linker | Target Pollutant | Sensing Mechanism |
| Cd-MOF | 3,5-bis(4-carboxyphenyl) pyridine (B92270) | Fe³⁺, Cr(IV), Trinitrophenol | Fluorescence Quenching |
| Al-MOF | Terephthalic acid | Mercury Ions (Hg²⁺) | Colorimetric |
| Zr-MOF (UIO-66-PSM) | Azide-functionalized Terephthalic acid | Mercury Ions (Hg²⁺) | Fluorescence Quenching |
This table provides examples of MOFs used in chemosensing applications. acs.orgresearchgate.netencyclopedia.pub
Explorations in Biomedical and Environmental Research
Environmental Research
Currently, there is a notable absence of specific research literature detailing the direct application of 2-Phenoxyterephthalic acid or its derivatives in the field of water treatment. While extensive research exists on the use of various aromatic carboxylic acids, particularly terephthalic acid and its functionalized analogues, as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs) for water purification, this compound is not prominently featured in these studies.
The scientific community has actively explored MOFs for their potential in adsorbing and degrading a wide array of water pollutants, including heavy metals, organic dyes, and pharmaceuticals. These porous materials are synthesized from metal ions or clusters and organic bridging ligands. The choice of the organic linker is critical as it influences the structural properties, stability, and functional characteristics of the resulting MOF, thereby determining its efficacy in water treatment applications.
For instance, derivatives of terephthalic acid, such as 2-aminoterephthalic acid, have been successfully employed to create functionalized MOFs with enhanced photocatalytic activity for the degradation of organic pollutants. The introduction of specific functional groups on the terephthalic acid backbone can tailor the electronic properties and surface chemistry of the MOF, leading to improved performance in targeted applications.
Similarly, the broader class of polymers synthesized from various dicarboxylic acids has been investigated for applications in materials science, though not specifically for water treatment. Research has been conducted on the synthesis of thermally stable polymers and liquid crystals using this compound. However, the performance of these materials in the context of pollutant removal from aqueous environments, including their adsorption capacities and the kinetics of such processes, has not been documented in the available scientific literature.
While the fundamental structure of this compound, with its carboxylic acid groups capable of coordinating with metal centers and its aromatic rings, suggests its potential as a building block for adsorbent or catalytic materials, dedicated research to explore this potential in water treatment is yet to be published. Consequently, there are no detailed research findings or data tables to present regarding its role and effectiveness in this specific environmental application.
Q & A
Q. How should researchers design experiments to investigate the compound’s potential as a metal-organic framework (MOF) precursor?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
